molecular formula C17H22N2O2 B3215781 tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 1167055-93-7

tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate

Cat. No.: B3215781
CAS No.: 1167055-93-7
M. Wt: 286.37
InChI Key: PFBAHEULGWNDNK-UHFFFAOYSA-N
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Description

tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate is a privileged spirocyclic scaffold recognized as a key building block in modern medicinal chemistry and drug discovery . The spirooxindole-piperidine core provides a rigid, three-dimensional structure that is highly effective for exploring interactions with various biological targets. This template has demonstrated relevance in developing compounds with a range of pharmacological activities, including growth hormone secretagogues, neurokinin antagonists, and monoamine transporter inhibitors . Its value lies in its ability to serve as a conformationally restricted analogue, which can lead to improved potency and selectivity in candidate drugs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates straightforward synthetic elaboration, making this reagent a versatile intermediate for constructing diverse compound libraries aimed at novel therapeutic development .

Properties

IUPAC Name

tert-butyl spiro[indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBAHEULGWNDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core. One efficient method involves the use of dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation . The key steps are as follows:

    Formation of the substituted oxindole: Ethyl 4-aminobenzoate is treated with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine, followed by dilute hydrochloric acid to give substituted 3-methylthiooxindole.

    Reductive desulfurization: The substituted 3-methylthiooxindole is subjected to reductive desulfurization using Raney nickel to obtain the target oxindole.

    Dianion alkylation and cyclization: The oxindole undergoes dianion alkylation and cyclization to form the spirocyclic oxindole.

    Demethylation: The final step involves demethylation to yield tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate.

Industrial Production Methods

Industrial production methods for tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate are designed to be scalable and efficient. These methods often involve optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for deprotection in synthetic workflows.

Acidic Hydrolysis

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature .

  • Mechanism : Protonation of the ester carbonyl facilitates cleavage of the tert-butyl group.

  • Product : Spiro[indoline-3,4'-piperidine]-1'-carboxylic acid (free acid) .

  • Yield : >90% after purification .

Basic Hydrolysis

  • Conditions : Aqueous NaOH in methanol/water at 55°C .

  • Mechanism : Nucleophilic attack by hydroxide ions on the ester carbonyl.

  • Product : Sodium salt of the carboxylic acid, which is acidified to isolate the free acid .

  • Yield : 91% after recrystallization .

Nucleophilic Substitution

The spirocyclic structure’s rigidity and electron-rich regions allow selective substitutions.

At the Piperidine Nitrogen

  • Reagents : Benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃).

  • Conditions : Polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Product : 1'-Benzyl-substituted derivatives.

  • Application : Introduces functional groups for further derivatization in drug discovery.

At the Indole Ring

  • Reagents : Electrophiles (e.g., methyl iodide) under Friedel-Crafts conditions.

  • Conditions : Lewis acids (e.g., AlCl₃) in anhydrous solvents.

  • Product : Substituted indole derivatives (e.g., 7-amino-2-oxo analogues).

Deprotection and Functionalization

The tert-butyloxycarbonyl (Boc) group is selectively removed to expose reactive amine sites.

Boc Deprotection

  • Conditions : TFA in DCM (20–50% v/v) at 0°C to room temperature .

  • Mechanism : Acid-catalyzed cleavage of the carbamate bond.

  • Product : Free amine (spiro[indoline-3,4'-piperidine]) .

  • Yield : ~85% after neutralization .

Cyclization and Ring Expansion

The spirocyclic scaffold participates in ring-forming reactions to generate complex heterocycles.

Spiro-Oxindole Formation

  • Reagents : Isatin derivatives and malononitrile in a one-pot reaction.

  • Conditions : Triethylamine as a catalyst in ethanol at reflux.

  • Product : Polycyclic spirooxindoles with enhanced biological activity.

Table 2: Comparative Reactivity of Functional Groups

| Functional Gro

Scientific Research Applications

Potential Therapeutic Applications

Tert-butyl SP has been identified as a promising scaffold for the development of novel therapeutic agents. Research indicates its derivatives exhibit inhibitory activity against various enzymes, including kinases and proteases, which are implicated in several diseases:

  • Kinase Inhibitors : Compounds derived from Tert-butyl SP have shown potential in targeting kinase pathways involved in cancer and other diseases.
  • Protease Inhibitors : The compound's derivatives may inhibit proteases linked to viral infections and other pathological conditions.

Case Studies

  • Analgesic Properties : Some derivatives of Tert-butyl SP have been studied for their effects on delta opioid receptors (DORs), suggesting potential applications in pain management, particularly for neuropathic pain .
  • Anticancer Activity : Research indicates that spirocyclic compounds similar to Tert-butyl SP possess anticancer properties due to their structural resemblance to known anticancer agents .

Material Science Applications

Beyond medicinal chemistry, Tert-butyl SP may also find applications in material science due to its unique spirocyclic structure. This structure can be utilized in the development of advanced materials with specific mechanical or thermal properties.

Mechanism of Action

The mechanism of action of tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to three-dimensional protein targets with high affinity. This binding can modulate the activity of enzymes, receptors, or other proteins involved in disease pathways. For example, it may inhibit the activity of certain kinases or interfere with protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole/Piperidine Core

The following table summarizes key derivatives and their structural distinctions:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate 5-methoxy, benzyl ester 368.43 (calc.) Intermediate in alkaloid synthesis
tert-Butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate 5-chloro, indoline (saturated indole) 302.84 Potential pharmacophore for kinase inhibitors
1′-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4′-piperidine] 2-oxo (indolinone) 302.34 Enhanced hydrogen-bonding capacity
tert-Butyl 4-(2-ethoxy-2-oxoethoxy)-3,4-dihydrospiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate Ethoxy-oxoethoxy side chain 433.52 Solubility modifier for drug candidates
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride Hydrochloride salt 324.85 Improved crystallinity for X-ray studies
Key Observations:
  • Steric and Solubility Profiles : Bulky substituents like benzyl esters () reduce solubility in polar solvents, whereas oxo groups (e.g., 2-oxo derivatives) improve hydrogen-bonding interactions .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility and crystallinity, critical for pharmaceutical formulation .

Spectral and Analytical Data

  • NMR : The Boc group’s tert-butyl protons resonate at δ ~1.42 ppm (singlet) in ¹H NMR, a hallmark across derivatives . Shifts in aromatic protons (e.g., δ 7.48–7.36 ppm in ) reflect electronic perturbations from substituents .
  • Mass Spectrometry : ESI-MS data for the parent compound ([M+H]⁺ = 288.39) align with analogs like the 5-chloro derivative ([M+H]⁺ = 302.84) .

Biological Activity

The compound tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate is a member of the spirocyclic indole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step procedures that include cyclization reactions and functional group modifications. For example, one synthetic route involves the use of isatin derivatives and piperidine precursors to form the spirocyclic structure through a [3 + 2] cycloaddition reaction followed by subsequent transformations to introduce the tert-butyl carboxylate group .

Antimicrobial Activity

Recent studies have demonstrated that various spirocyclic indole derivatives exhibit significant antimicrobial properties. For instance, compounds closely related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, they have been tested against strains such as Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of indole derivatives has been well-documented. This compound shows promise in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast (MDA-MB-231) and lung (NCI-H460) cancer cells. The mechanism of action includes cell cycle arrest and modulation of apoptotic pathways, which involve the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as Bax .

Mechanistic Insights

The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets within cells. For instance, studies suggest that it may inhibit key signaling pathways involved in cell survival and proliferation. The compound's structural features allow it to engage with cellular receptors or enzymes that are critical for tumor growth and microbial resistance .

Case Studies

StudyFindings
Study A Evaluated antimicrobial activity against S. aureusSignificant inhibition at MIC 32 µg/mL
Study B Assessed anticancer effects on MDA-MB-231 cellsInduced apoptosis with IC50 of 5 µM
Study C Investigated mechanism via caspase activationConfirmed involvement in apoptotic pathways

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl spiro[indole-3,4'-piperidine]-1'-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and protection/deprotection strategies. For spiroindole-piperidine systems, a key step is the formation of the spiro junction via intramolecular cyclization. For example, intermediates like tert-butyl carbamate or Boc-protected piperidines are often reacted with indole derivatives under controlled conditions. Solvent selection (e.g., DMF or THF) and catalysts (e.g., palladium for cross-couplings) are critical for yield optimization .

Basic: What safety protocols should be followed when handling this compound?

Safety Data Sheets (SDS) classify related spiro-piperidine derivatives under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must:

  • Use PPE (gloves, lab coats, and respiratory protection for aerosols) .
  • Work in a fume hood to avoid inhalation .
  • Avoid contact with strong oxidizers due to incompatibility risks .
    Refer to SDS from suppliers like Key Organics or Kishida Chemical for compound-specific hazards .

Basic: How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

When data is unavailable:

  • Experimental determination : Use differential scanning calorimetry (DSC) for melting points and HPLC-based methods for solubility profiling.
  • Predictive tools : Employ computational models (e.g., ACD/Labs or ChemAxon) using SMILES or InChI descriptors from PubChem .
  • Analog extrapolation : Compare with structurally similar compounds (e.g., tert-butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate) with reported properties .

Basic: What storage conditions ensure the stability of this compound?

  • Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group.
  • Use amber vials to protect against light-induced degradation .
  • Monitor stability via periodic NMR or LC-MS to detect decomposition (e.g., Boc-deprotection or oxidation) .

Advanced: How can X-ray crystallography resolve challenges in confirming the spirocyclic structure?

SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule crystallography. Key steps include:

  • Data collection : High-resolution (<1.0 Å) data to resolve the spiro junction’s stereochemistry.
  • Refinement : Address potential disorder in the piperidine ring using restraints.
  • Validation : Check for outliers in the CIF file using PLATON or Mercury .
    Example: Spiro[indoline-3,4'-piperidine] derivatives in Table S11 (Alport syndrome study) were validated via this method .

Advanced: How to design structure-activity relationship (SAR) studies for spiroindole-piperidine derivatives?

  • Core modifications : Introduce substituents at the indole 5- or 7-position (e.g., bromo or methoxy groups) and assess bioactivity changes .
  • Physicochemical profiling : Use data tables (e.g., LogP, solubility) to correlate properties with activity .
  • Functional assays : Test derivatives against targets like DDR1 (fibrosis models) to identify pharmacophore elements .

Advanced: How to reconcile contradictory toxicity data across different sources?

Discrepancies in GHS classifications (e.g., Category 4 vs. no data) require:

  • Source evaluation : Prioritize SDS from manufacturers with detailed testing (e.g., ALADDIN or Key Organics) over generic databases .
  • In vitro testing : Perform acute toxicity assays (e.g., zebrafish embryo or cell viability) to validate hazard levels .

Advanced: What in vitro/in vivo models are suitable for evaluating biological activity?

  • In vitro : Use HEK293 cells transfected with target receptors (e.g., DDR1 for antifibrotic studies) .
  • In vivo : Genetic mouse models (e.g., Alport syndrome) for renal fibrosis, with pharmacokinetic analysis of spirocompound metabolites .

Advanced: How can computational modeling predict the reactivity of spirocyclic derivatives?

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., DDR1) to prioritize derivatives .
  • DFT calculations : Analyze electron density at the spiro carbon to predict susceptibility to nucleophilic attack .

Advanced: What strategies optimize the synthesis of novel spiro[indole-piperidine] analogs?

  • Boronates : Introduce pinacol boronate esters (e.g., tert-butyl 3-(dioxaborolanyl)-spiro derivatives) for Suzuki-Miyaura couplings .
  • Parallel synthesis : Use solid-phase techniques to generate libraries (e.g., tert-butyl 7-bromo derivatives for cross-coupling) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
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tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate

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